6-Iodoisoquinoline-3-carboxylic acid
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Overview
Description
6-Iodoisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the isoquinoline ring. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 6-iodoisoquinoline-3-carboxylic acid, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions on isoquinoline derivatives can yield products such as pyridine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Organoboron reagents in the presence of a palladium catalyst for Suzuki–Miyaura coupling.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
6-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound with a simpler structure lacking the iodine and carboxylic acid groups.
Quinoline: A structurally related compound with a nitrogen atom at the 1st position instead of the 2nd position.
Pyridine: A simpler aromatic heterocycle with a single nitrogen atom in the ring.
Uniqueness: 6-Iodoisoquinoline-3-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the carboxylic acid group increases its solubility and potential for hydrogen bonding .
Properties
Molecular Formula |
C10H6INO2 |
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Molecular Weight |
299.06 g/mol |
IUPAC Name |
6-iodoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) |
InChI Key |
ICKARUGPKFHXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1I)C(=O)O |
Origin of Product |
United States |
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